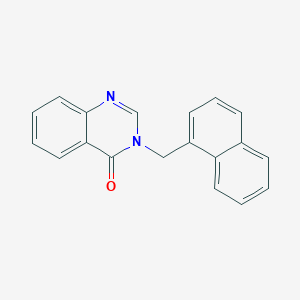
3-(1-naphthylmethyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-naphthylmethyl)-4(3H)-quinazolinone, also known as NMQ, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique chemical properties and its ability to interact with biological systems.
Aplicaciones Científicas De Investigación
3-(1-naphthylmethyl)-4(3H)-quinazolinone has been studied extensively for its potential applications in various fields of science. One of the most promising applications of 3-(1-naphthylmethyl)-4(3H)-quinazolinone is in the field of medicinal chemistry. 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. Additionally, 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to have antimicrobial properties and has been studied as a potential antibiotic agent.
Mecanismo De Acción
The mechanism of action of 3-(1-naphthylmethyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in biological systems. 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer properties. Additionally, 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Biochemical and Physiological Effects:
3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects on biological systems. In vitro studies have shown that 3-(1-naphthylmethyl)-4(3H)-quinazolinone can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to have anti-inflammatory properties, which may contribute to its potential applications in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1-naphthylmethyl)-4(3H)-quinazolinone in lab experiments is its relatively low cost and ease of synthesis. Additionally, 3-(1-naphthylmethyl)-4(3H)-quinazolinone has been shown to have low toxicity, which makes it a safer alternative to other chemical compounds. However, one limitation of using 3-(1-naphthylmethyl)-4(3H)-quinazolinone in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-(1-naphthylmethyl)-4(3H)-quinazolinone. One area of research is the optimization of the synthesis method to produce higher yields of 3-(1-naphthylmethyl)-4(3H)-quinazolinone with better purity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-naphthylmethyl)-4(3H)-quinazolinone and its potential applications in various fields of science. Finally, more research is needed to explore the potential side effects of 3-(1-naphthylmethyl)-4(3H)-quinazolinone and its safety for use in humans.
Métodos De Síntesis
The synthesis of 3-(1-naphthylmethyl)-4(3H)-quinazolinone involves the condensation of 1-naphthylmethylamine and anthranilic acid in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a pure form of 3-(1-naphthylmethyl)-4(3H)-quinazolinone. This synthesis method has been optimized to produce high yields of 3-(1-naphthylmethyl)-4(3H)-quinazolinone with good purity.
Propiedades
IUPAC Name |
3-(naphthalen-1-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19-17-10-3-4-11-18(17)20-13-21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZCPGNQQLHTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5832653.png)
![6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5832654.png)
![N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5832659.png)
![4-nitro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B5832667.png)

![ethyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B5832675.png)
![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5832679.png)

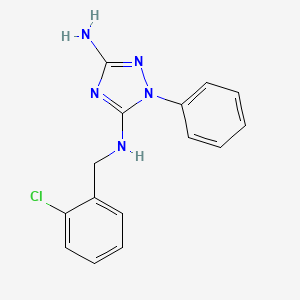
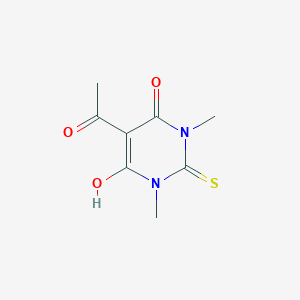
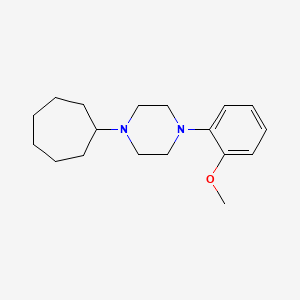

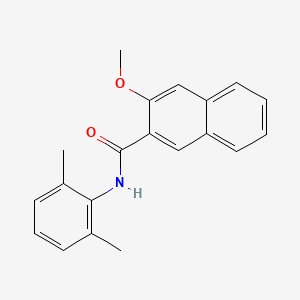
amino]benzamide](/img/structure/B5832741.png)